

Spectroscopic and Structural Elucidation of Aeruginosin 103-A: A Technical Guide

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Compound of Interest

Compound Name: Aeruginosin 103-A

Cat. No.: B1246117

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Introduction

Aeruginosins are a class of linear peptide protease inhibitors produced by various cyanobacteria.[1][2][3] **Aeruginosin 103-A**, isolated from the freshwater cyanobacterium *Microcystis viridis* (NIES-103), is a notable member of this family due to its inhibitory activity against thrombin, a key enzyme in the blood coagulation cascade.[4][5] The structural elucidation of these complex natural products relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data and the experimental methodologies typically employed in the characterization of aeruginosins, with a focus on **Aeruginosin 103-A**.

While the specific raw NMR and MS data for **Aeruginosin 103-A** are not readily available in the public domain, this guide presents representative data from closely related aeruginosins to illustrate the expected spectroscopic features and analytical approaches.

Spectroscopic Data

The structural determination of aeruginosins is achieved through the detailed analysis of their NMR and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex chemical structure of aeruginosins, including the stereochemistry of the constituent amino acid and hydroxy acid residues.[2][3] Typically, a suite of 1D (^1H , ^{13}C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are performed.

Representative ^1H NMR Data for an Aeruginosin Analog in DMSO- d_6

Position	δ H (ppm)	Multiplicity	J (Hz)
Hpla			
2	4.15	dd	8.5, 4.0
3a	2.95	dd	14.0, 4.0
3b	2.80	dd	14.0, 8.5
2'	7.10	d	8.5
3'	6.80	d	8.5
Leu			
NH	8.20	d	7.5
α	4.30	m	
β	1.60, 1.45	m	
γ	1.55	m	
δ	0.85	d	6.5
δ'	0.80	d	6.5
Choi			
2	3.90	d	9.0
3a	2.10	m	
3b	1.80	m	
3a	2.50	m	
4a	1.70	m	
4b	1.50	m	
5a	1.90	m	
5b	1.60	m	
6	3.80	br s	

7a	3.10	m
Arg-derivative		
α	4.20	m
β	1.80, 1.65	m
γ	1.50	m
δ	3.15	m

Note: This is a representative table based on published data for other aeruginosins. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak. Coupling constants (J) are in Hertz (Hz). Hpla = Hydroxyphenyllactic acid, Leu = Leucine, Choi = 2-carboxy-6-hydroxyoctahydroindole.

Representative ^{13}C NMR Data for an Aeruginosin Analog in DMSO-d_6

Position	δC (ppm)
Hpla	
1	173.5
2	72.0
3	40.5
1'	128.0
2'	130.5
3'	115.0
4'	156.0
Leu	
CO	172.5
α	52.0
β	41.0
γ	24.5
δ	23.0
δ'	21.5
Choi	
COOH	175.0
2	60.0
3	35.0
3a	45.0
4	28.0
5	30.0
6	68.0

7	38.0
7a	55.0
Arg-derivative	
CO	174.0
α	53.0
β	29.0
γ	25.0
δ	41.0
Guanidino	157.0

Note: This is a representative table based on published data for other aeruginosins.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule and for obtaining information about its fragmentation pattern, which aids in sequencing the peptide.[\[1\]](#)

Representative Mass Spectrometry Data for an Aeruginosin Analog

Parameter	Value
Ionization Mode	ESI+
$[M+H]^+$ (m/z)	e.g., 600-800
Molecular Formula	Determined from accurate mass
Key Fragment Ions (MS/MS)	- Immonium ion of the Choi moiety
- Loss of water	
- Cleavage of amide bonds	

Experimental Protocols

The isolation and characterization of aeruginosins involve a multi-step process.

Isolation and Purification

A general workflow for the isolation and purification of aeruginosins from cyanobacterial biomass is depicted below.

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